molecular formula C22H12I2O3 B1620525 8-Iodo-1-naphthoic anhydride CAS No. 680211-26-1

8-Iodo-1-naphthoic anhydride

Cat. No.: B1620525
CAS No.: 680211-26-1
M. Wt: 578.1 g/mol
InChI Key: ZGPKJQSZWQSYCS-UHFFFAOYSA-N
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Description

8-Iodo-1-naphthoic anhydride is an organic compound with the molecular formula C22H12I2O3. It is a derivative of naphthalene, characterized by the presence of iodine atoms at the 8th position and an anhydride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1-naphthoic anhydride typically involves the iodination of 1-naphthoic acid followed by the formation of the anhydride. One common method includes the reaction of 1-naphthoic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 8th position. The resulting 8-iodo-1-naphthoic acid is then subjected to dehydration to form the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The dehydration step can be optimized using high-temperature vacuum distillation or azeotropic distillation techniques to efficiently remove water and drive the formation of the anhydride.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1-naphthoic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 8-amino-1-naphthoic anhydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidative cleavage of the anhydride can yield 8-iodo-1-naphthoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: 8-substituted-1-naphthoic anhydrides.

    Reduction: 8-amino-1-naphthoic anhydride.

    Oxidation: 8-iodo-1-naphthoic acid.

Scientific Research Applications

8-Iodo-1-naphthoic anhydride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various naphthalene derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions involving naphthalene compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes and pigments due to its ability to undergo substitution reactions to form colored compounds.

Mechanism of Action

The mechanism of action of 8-Iodo-1-naphthoic anhydride involves its reactivity towards nucleophiles and electrophiles. The iodine atom at the 8th position makes the compound susceptible to nucleophilic substitution, while the anhydride functional group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which increases the electrophilicity of the carbonyl carbon atoms in the anhydride group.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic anhydride: Lacks the iodine atom, making it less reactive towards nucleophiles.

    8-Bromo-1-naphthoic anhydride: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and physical properties.

    8-Chloro-1-naphthoic anhydride: Contains a chlorine atom, which also affects its reactivity and applications.

Uniqueness

8-Iodo-1-naphthoic anhydride is unique due to the presence of the iodine atom, which significantly alters its chemical reactivity and physical properties compared to its halogenated counterparts. The larger atomic radius and higher electron-withdrawing capacity of iodine make this compound particularly useful in specific synthetic applications where enhanced reactivity is desired.

Properties

IUPAC Name

(8-iodonaphthalene-1-carbonyl) 8-iodonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12I2O3/c23-17-11-3-7-13-5-1-9-15(19(13)17)21(25)27-22(26)16-10-2-6-14-8-4-12-18(24)20(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKJQSZWQSYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)OC(=O)C3=CC=CC4=C3C(=CC=C4)I)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380768
Record name 8-iodo-1-naphthoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680211-26-1
Record name 8-iodo-1-naphthoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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